

2-(2-Methylphenyl)benzaldehyde CAS number

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Compound of Interest

Compound Name: 2-(2-Methylphenyl)benzaldehyde

Cat. No.: B1586796

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An In-Depth Technical Guide to **2-(2-Methylphenyl)benzaldehyde** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **2-(2-Methylphenyl)benzaldehyde** (CAS No: 7111-68-4), a pivotal biaryl aldehyde intermediate in advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical identity, physicochemical properties, robust synthesis protocols with mechanistic insights, and state-of-the-art analytical characterization. Furthermore, it highlights its strategic importance as a versatile building block in the development of complex, high-value molecules, particularly within the pharmaceutical industry. The protocols and workflows described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Introduction: The Strategic Value of a Biaryl Aldehyde

In the landscape of modern medicinal chemistry, molecules possessing a biaryl scaffold are of paramount importance due to their prevalence in a wide array of pharmacologically active compounds. **2-(2-Methylphenyl)benzaldehyde**, also known as 2'-Methylbiphenyl-2-carbaldehyde, is a distinguished member of this class. Its structure, featuring a sterically hindered ortho-substituted biaryl system combined with a reactive aldehyde functionality, makes it a highly valuable and challenging intermediate.[\[1\]](#)[\[2\]](#)

The aldehyde group serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for its incorporation into more complex molecular architectures.^[3] This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in demanding research and development settings, starting with its fundamental identifier: the CAS number.

Chemical Identity and Properties

A precise understanding of a compound's identity and properties is the bedrock of any successful research endeavor. The following table summarizes the key identifiers and physicochemical characteristics of **2-(2-Methylphenyl)benzaldehyde**.

Table 1: Chemical Identity and Physicochemical Properties of **2-(2-Methylphenyl)benzaldehyde**

Parameter	Value	Source(s)
CAS Number	7111-68-4	[2] [4]
IUPAC Name	2-(2-Methylphenyl)benzaldehyde	[2]
Common Synonyms	2'-Methylbiphenyl-2-carbaldehyde, 2-(o-tolyl)benzaldehyde	[2]
Molecular Formula	C ₁₄ H ₁₂ O	[2] [4]
Molecular Weight	196.24 g/mol	[2] [4]
Predicted Boiling Point	327.1 ± 21.0 °C	[2]
Predicted Density	1.074 ± 0.06 g/cm ³	[2]
Handling Considerations	Air Sensitive; store under an inert atmosphere.	[2] [5]

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling Approach

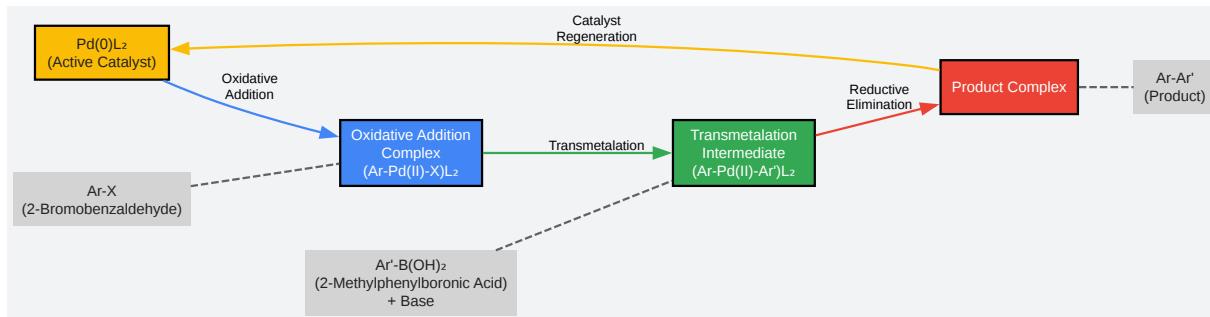
The construction of the C-C bond linking the two phenyl rings is the critical step in synthesizing **2-(2-Methylphenyl)benzaldehyde**. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high efficiency, functional group tolerance, and scalability.[6]

The reaction involves the palladium-catalyzed coupling of an aryl halide (2-bromobenzaldehyde) with an organoboron species ((2-methylphenyl)boronic acid). The choice of a palladium catalyst, ligand, and base is critical for achieving high yields, especially given the potential for steric hindrance from the ortho-methyl group.

Causality in Experimental Design

- Catalyst System (Pd/Ligand): A Pd(0) species is the active catalyst. It can be added directly (e.g., $\text{Pd}(\text{PPh}_3)_4$) or generated in situ from a Pd(II) precursor (e.g., $\text{Pd}(\text{OAc})_2$) and a phosphine ligand. The ligand (e.g., PPh_3 , PCy_3) stabilizes the palladium center and modulates its reactivity.
- Base (e.g., K_2CO_3 , KF): The base is not merely a pH modifier. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex ($-\text{B}(\text{OH})_3^-$), which is essential for the transmetalation step.[7]
- Inert Atmosphere (Ar/N₂): The Pd(0) catalytic species is highly susceptible to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction. Maintaining an inert atmosphere is therefore non-negotiable for a successful outcome.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

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Caption: Catalytic cycle for the synthesis of **2-(2-Methylphenyl)benzaldehyde**.

Detailed Laboratory Protocol: Suzuki-Miyaura Synthesis

- Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- Inerting: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
- Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) via cannula.
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask under a positive flow of nitrogen.
- Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material (2-bromobenzaldehyde) is consumed (typically 6-12 hours).
- Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **2-(2-Methylphenyl)benzaldehyde** as a pure product.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a definitive structural proof, forming a self-validating analytical workflow.

Table 2: Expected Spectroscopic Data for **2-(2-Methylphenyl)benzaldehyde**

Technique	Expected Observations and Interpretation
^1H NMR	~10.0 ppm (s, 1H): Aldehyde proton (-CHO), highly deshielded by the carbonyl group.[8]~7.2-8.0 ppm (m, 8H): A complex multiplet region for the 8 aromatic protons on the two phenyl rings.~2.1 ppm (s, 3H): Methyl group (-CH ₃) protons.
^{13}C NMR	~192 ppm: Aldehyde carbonyl carbon.~125-145 ppm: Aromatic carbons (8 expected signals, some may overlap).~20 ppm: Methyl carbon.
FT-IR	~1700 cm^{-1} (strong): Characteristic C=O stretching vibration of the aldehyde.~3050-3010 cm^{-1} (medium): Aromatic C-H stretching.~1600, 1480 cm^{-1} (medium-strong): Aromatic C=C ring stretching.
Mass Spec.	$m/z = 196.24 [M]^+$: Molecular ion peak corresponding to the molecular weight of C ₁₄ H ₁₂ O.

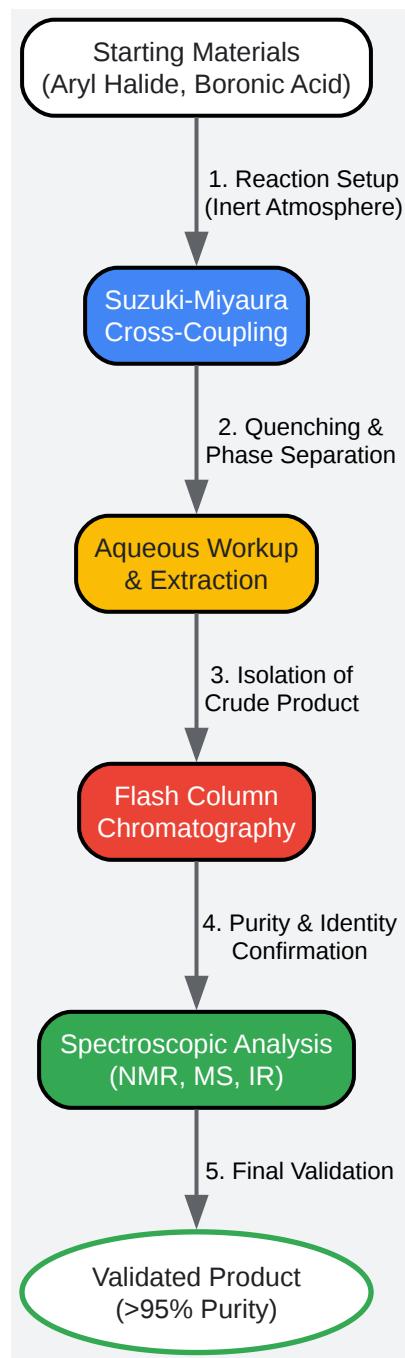
Applications in Drug Development and Advanced Synthesis

2-(2-Methylphenyl)benzaldehyde is not an end product but a high-value intermediate. Its primary application lies in serving as a foundational building block for larger, more complex molecules with potential therapeutic activity.[\[1\]](#)

- **Scaffold for Biologically Active Molecules:** The biaryl aldehyde structure is a key component in the synthesis of various pharmaceutical candidates. A notable application is its use as an intermediate in the synthesis of *in vivo* cholesterol synthesis inhibitors, demonstrating its direct relevance to drug discovery programs.[\[9\]](#)
- **Precursor for Heterocycles:** The aldehyde functionality can be used to construct heterocyclic rings (e.g., quinolines, imidazoles) that are fused or attached to the biaryl core, a common strategy in medicinal chemistry to explore new chemical space.
- **Active Pharmaceutical Ingredient (API) Synthesis:** In the broader context of API manufacturing, intermediates like this are crucial for multi-step synthetic routes that produce the final drug substance.[\[10\]](#)[\[11\]](#)[\[12\]](#) The efficiency of the synthesis of such building blocks directly impacts the overall cost and viability of the drug production process.[\[10\]](#)

Comprehensive Experimental and Analytical Workflow

The following diagram illustrates a logical workflow from synthesis to a fully characterized, validated final product, embodying the principle of a self-validating system.



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Caption: A self-validating workflow for the synthesis and characterization of **2-(2-Methylphenyl)benzaldehyde**.

Conclusion

2-(2-Methylphenyl)benzaldehyde (CAS: 7111-68-4) is a strategically significant chemical intermediate whose value is defined by its unique structural features. A mastery of its synthesis via robust methods like the Suzuki-Miyaura cross-coupling, coupled with rigorous analytical validation, empowers researchers to construct novel and complex molecules. For professionals in drug development, this compound represents a key building block for accessing new generations of therapeutics, particularly those built upon the privileged biaryl scaffold. This guide provides the essential technical and practical knowledge to leverage its full potential in advanced chemical research.

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